molecular formula C13H12FNO B112187 4-(Benzyloxy)-2-fluoroaniline CAS No. 190060-72-1

4-(Benzyloxy)-2-fluoroaniline

Cat. No.: B112187
CAS No.: 190060-72-1
M. Wt: 217.24 g/mol
InChI Key: SDMVHDKRUHLVKO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzyloxy group and a fluorine atom attached to the benzene ring

Mechanism of Action

Target of Action

4-(Benzyloxy)-2-fluoroaniline is a chemical compound that has been used in various chemical reactions, including the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds . The primary target of this compound in this reaction is the palladium catalyst, which facilitates the bond formation .

Mode of Action

The mode of action of this compound involves its interaction with the palladium catalyst in the Suzuki–Miyaura coupling reaction . The compound acts as an organoboron reagent, which is known for its stability, ease of preparation, and environmentally benign nature . It undergoes transmetalation with palladium (II) complexes, contributing to the formation of the new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is part of a broader class of reactions known as cross-coupling reactions, which are fundamental in organic synthesis and are used to construct carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, which can be used in pharmaceuticals, agrochemicals, and materials science .

Pharmacokinetics

It’s worth noting that the compound’s use in reactions like the suzuki–miyaura coupling suggests that it is stable under the reaction conditions . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the specific conditions under which it is used.

Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds . The compound’s action thus contributes to the versatility and utility of the Suzuki–Miyaura coupling reaction in organic synthesis .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environments and can tolerate a wide range of functional groups . The stability of this compound also suggests that it can maintain its efficacy under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-fluoroaniline typically involves the following steps:

    Nucleophilic Aromatic Substitution: The introduction of the fluorine atom can be achieved through nucleophilic aromatic substitution reactions. For example, starting with 4-nitro-2-fluorobenzene, the nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Benzyloxy Group Introduction: The benzyloxy group can be introduced through a Williamson ether synthesis. This involves reacting the corresponding phenol with benzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically considered in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can yield various amine derivatives.

Scientific Research Applications

4-(Benzyloxy)-2-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    4-(Benzyloxy)aniline: Lacks the fluorine atom, which can result in different electronic properties and reactivity.

    2-Fluoroaniline: Lacks the benzyloxy group, which can affect its solubility and binding interactions.

    4-(Benzyloxy)-2-chloroaniline: Contains a chlorine atom instead of fluorine, which can influence its reactivity and biological activity.

Uniqueness: 4-(Benzyloxy)-2-fluoroaniline is unique due to the presence of both the benzyloxy group and the fluorine atom

Properties

IUPAC Name

2-fluoro-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMVHDKRUHLVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467636
Record name 4-benzyloxy-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190060-72-1
Record name 4-benzyloxy-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

After dissolving the 4-benzyloxy-2-fluoronitrobenzene crude crystals (16.06 g, 63.65 mmol) in ethanol (1000 ml) and water (200 ml), electrolytic iron powder (14.0 g, 254.60 mmol) and ammonium chloride (27.2 g, 509.20 mmol) were added and the mixture was heated to reflux for 4.5 hours. The reaction solution was cooled to near room temperature, the insoluble portion was filtered off, washing was performed with ethanol and the solvent of the filtrate was distilled off under reduced pressure. The residue was dissolved in ethyl acetate, washed with saturated saline and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was adsorbed onto silica gel and purified by silica gel column chromatography (hexane-ethyl acetate system) to obtain the title compound (11.25 g, 51.78 mmol, 81.35%) as a brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude crystals
Quantity
16.06 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
14 g
Type
catalyst
Reaction Step One
Yield
81.35%

Synthesis routes and methods II

Procedure details

A solution of Na2S2O4 (34.8 g, 200 mmol) in H2O (200 mL) was added to a mixture of 4-(benzyloxy)-2-fluoro-1-nitrobenzene (16.0 g, 64.7 mmol), THF (150 mL), and EtOH (150 mL), and the mixture was stirred for 30 min at room temperature. The reaction mixture was poured into water and extracted with AcOEt. The extract was washed with water and brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography eluting with hexane/AcOEt (1/1) to give the title compound (5.84 g, 42% yield) as a light brown oil: 1H NMR (300 MHz, CDCl3): δ ppm 3.42 (2H, brs), 4.97 (2H, s), 6.60 (1H, ddd, J=1.1, 2.6, 8.7 Hz), 6.67-6.74 (2H, m), 7.28-7.43 (5H, m).
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
42%

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